An In-depth Technical Guide to 3-Chloro-2,5-difluorobenzyl amine (CAS No. 1557849-73-6)
An In-depth Technical Guide to 3-Chloro-2,5-difluorobenzyl amine (CAS No. 1557849-73-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,5-difluorobenzyl amine, a halogenated organic compound of increasing interest in medicinal chemistry and novel material synthesis. We will delve into its chemical properties, plausible synthetic routes, safety considerations, and its emerging role as a valuable building block in the development of new chemical entities.
Core Compound Identity and Properties
3-Chloro-2,5-difluorobenzyl amine, with the Chemical Abstracts Service (CAS) registry number 1557849-73-6 , is a substituted benzylamine. The strategic placement of chlorine and fluorine atoms on the benzene ring significantly influences its physicochemical properties and reactivity, making it a desirable synthon for introducing a chloro-difluoro-benzyl moiety into larger molecules.
| Property | Value | Source(s) |
| CAS Number | 1557849-73-6 | [1][2] |
| Molecular Formula | C₇H₆ClF₂N | [3] |
| Molecular Weight | 177.58 g/mol | [3] |
| Synonyms | (3-Chloro-2,5-difluorophenyl)methanamine | [4] |
| Purity (typical) | ≥98% | , [3][5] |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge of similar compounds |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4] |
The Role of Halogenation in Drug Design: A Mechanistic Perspective
The presence of both chlorine and fluorine atoms in 3-Chloro-2,5-difluorobenzyl amine is not merely an incidental structural feature. Halogenation is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7]
Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and by altering the pKa of nearby functional groups.[8]
Chlorine, while also an electron-withdrawing group, offers different steric and electronic contributions. It can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, which is increasingly recognized as a significant contributor to ligand-protein binding affinity.[9] The combination of these halogens in a single molecule, as seen in 3-Chloro-2,5-difluorobenzyl amine, provides a unique set of tools for fine-tuning the properties of a lead compound.
Synthetic Pathways: A Scientist's Approach
While specific peer-reviewed synthetic preparations for 3-Chloro-2,5-difluorobenzyl amine are not extensively documented in publicly available literature, its structure suggests two primary retrosynthetic disconnections. These are based on well-established transformations in organic synthesis, providing a reliable foundation for its laboratory-scale preparation.
Pathway A: Reduction of 3-Chloro-2,5-difluorobenzonitrile
This approach begins with the corresponding benzonitrile, which is a common precursor for benzylamines. The cyano group can be effectively reduced to an aminomethyl group using a variety of reducing agents.
Experimental Considerations:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) is a powerful and common choice for this transformation. Alternatively, catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a milder, albeit potentially slower, alternative.[10]
-
Self-Validation: The successful synthesis can be validated by the disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) in the infrared (IR) spectrum and the appearance of N-H stretching bands (typically in the range of 3300-3500 cm⁻¹). Further confirmation would be obtained through ¹H NMR spectroscopy, showing the emergence of a singlet or AB quartet for the benzylic protons and a broad singlet for the amine protons.
Pathway B: Reductive Amination of 3-Chloro-2,5-difluorobenzaldehyde
This pathway involves the reaction of the corresponding benzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine.
Experimental Considerations:
-
Methodology: This one-pot reaction is often preferred for its operational simplicity.[11] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as the reducing agents because they are selective for the iminium ion over the aldehyde. The ammonia source can be ammonium acetate or a solution of ammonia in an alcohol.
-
Causality in Reagent Choice: The choice of a milder reducing agent like NaBH₃CN is crucial to prevent the premature reduction of the starting aldehyde before it can react with the ammonia source to form the imine intermediate. This selectivity is key to achieving a high yield of the desired benzylamine.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic Protons: Two signals in the aromatic region (approx. 7.0-7.5 ppm), likely appearing as complex multiplets due to H-F and H-H coupling.
-
Benzylic Protons (-CH₂-): A singlet around 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically appearing between 1.5-3.0 ppm.
-
-
¹³C NMR:
-
Signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached halogens (large C-F coupling constants are expected).
-
A signal for the benzylic carbon around 40-45 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 177. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.[12] Common fragmentation patterns for benzylamines include the loss of the amino group and the formation of a substituted tropylium ion.[1][13]
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C-Cl stretch: Absorptions in the 600-800 cm⁻¹ region.
-
Applications in Research and Development
Substituted benzylamines are a cornerstone of many pharmaceuticals.[14] The unique substitution pattern of 3-Chloro-2,5-difluorobenzyl amine makes it a valuable intermediate for synthesizing novel compounds with potential applications in various therapeutic areas. While specific, publicly disclosed applications of this exact molecule are still emerging, its structure suggests utility in the following areas:
-
Scaffold for Agrochemicals and Pharmaceuticals: The chloro-difluoro-phenyl motif is present in a number of biologically active molecules. This benzylamine provides a direct route to incorporate this functionality.
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program, this compound can be used to systematically probe the effects of halogen substitution at specific positions on the benzene ring, providing crucial data for optimizing lead compounds.
Safety, Handling, and Storage
As a substituted benzylamine, 3-Chloro-2,5-difluorobenzyl amine should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Based on data for similar compounds, it is likely to be classified as corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][15]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][15] Recommended storage is at 2-8°C under an inert atmosphere.[4]
Conclusion
3-Chloro-2,5-difluorobenzyl amine is a specialized chemical intermediate with significant potential for researchers in drug discovery and materials science. Its unique combination of halogen atoms offers a sophisticated tool for modulating molecular properties. While detailed characterization and application data are still emerging, the foundational knowledge of its synthesis and the established roles of its constituent functional groups provide a strong basis for its effective utilization in the laboratory. As with all chemical reagents, adherence to strict safety protocols is paramount.
References
- Google Patents.Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Alachem Co., Ltd. 1557849-73-6 | 3-Chloro-2,5-difluorobenzylamine.[Link]
- Google Patents.Process for preparing fluorobenzonitriles.
- Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
- Duarte, C. D., et al. (2015). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets.
-
Win-Win Chemical. 1557849-73-6 3-Chloro-2,5-difluorobenzyl aMine 3-氯-2,5-二氟苄胺.[Link]
- Antermite, D., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
-
PrepChem. Synthesis of 3-bromo-2,5-difluorobenzaldehyde.[Link]
-
Gujarat Fluorochemicals Limited. (2016). MATERIAL SAFETY DATA SHEET.[Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.[Link]
- Das, B. G., et al. (2011). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- Google Patents.2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871).[Link]
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.[Link]
- Selva, A., et al. (2001). Fragmentation mechanisms of protonated benzylamines.
- Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry.
-
Fluoropharm. 1557849-73-6 | 3-Chloro-2,5-difluorobenzyl amine.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. lobachemie.com [lobachemie.com]
- 9. mdpi.com [mdpi.com]
- 10. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 11. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
